Product packaging for SR 49059(Cat. No.:CAS No. 150375-75-0)

SR 49059

Cat. No.: B1679262
CAS No.: 150375-75-0
M. Wt: 620.5 g/mol
InChI Key: CEBYCSRFKCEUSW-NAYZPBBASA-N
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Description

Historical Context and Evolution of Vasopressin Receptor Antagonists

The journey to develop vasopressin receptor antagonists began with the creation of peptide-based antagonists in the 1970s. koreamed.org While these early compounds demonstrated V2 receptor antagonist effects in animal models, a paradoxical weak agonist effect was observed in human trials, leading to the discontinuation of their development. koreamed.org This paved the way for the identification and development of non-peptide vasopressin receptor antagonists through functional screening strategies. koreamed.org These non-peptide agents, known as "vaptans," directly block the action of vasopressin at its various receptors (V1a, V1b, and V2). wikipedia.orgnih.gov This class of drugs offered a new therapeutic avenue for conditions characterized by water retention. nih.gov

The vasopressin receptor subtypes—V1a, V1b, and V2—are G protein-coupled receptors that mediate the actions of the neurohypophysial hormone arginine vasopressin (AVP). annualreviews.org The development of selective antagonists for these receptors opened up possibilities for targeted therapies. annualreviews.org The vaptans include compounds with varying selectivity, some of which are now in clinical use or undergoing clinical trials. wikipedia.org

Relcovaptan as a Selective Arginine Vasopressin Receptor 1a (AVPR1a) Antagonist

Relcovaptan, also known as SR-49059, is a non-peptide, orally active compound that acts as a selective antagonist for the AVPR1a receptor. ontosight.airesearchgate.net It exhibits high affinity for both rat and human V1a receptors and is devoid of agonist activity. By selectively blocking the AVPR1a receptor, relcovaptan inhibits the physiological effects mediated by this receptor, such as vasoconstriction. ontosight.aiontosight.ai

The vaptan class of drugs is characterized by its members' ability to antagonize vasopressin receptors. These drugs are classified based on their selectivity for the different receptor subtypes. wikipedia.orgresearchgate.net

V1a Selective: Relcovaptan falls into this category. wikipedia.org

V2 Selective: This group includes drugs like tolvaptan (B1682983), lixivaptan, and satavaptan. researchgate.netnih.gov

V1b Selective: Nelivaptan is an example of a V1b selective antagonist. nih.gov

Non-selective (V1a/V2): Conivaptan is a notable example, targeting both V1a and V2 receptors. wikipedia.orgnih.gov

Table 1: Classification of Vaptan Drugs

Selectivity Compound(s)
V1a Selective Relcovaptan
V2 Selective Tolvaptan, Lixivaptan, Satavaptan
V1b Selective Nelivaptan
Non-selective (V1a/V2) Conivaptan

Relcovaptan's primary distinction lies in its high selectivity for the AVPR1a receptor. nih.gov This contrasts with other vasopressin receptor modulators that may target different receptors or have a broader spectrum of activity.

For instance, tolvaptan is a selective V2-receptor antagonist. mims.com Its mechanism of action involves increasing water excretion from the body as urine, which is beneficial in treating hyponatremia (low blood sodium). medlineplus.gov Conivaptan, on the other hand, is a non-selective antagonist of both V1a and V2 receptors. koreamed.orgnih.gov This dual action allows it to produce both vasodilation (via V1a blockade) and aquaresis (via V2 blockade). nih.gov

Other non-vaptan modulators of the vasopressin system include demeclocycline (B601452) and lithium. wikipedia.org Demeclocycline, a tetracycline (B611298) antibiotic, indirectly blocks the action of vasopressin in the kidney. wikipedia.org Lithium also has properties that interfere with vasopressin's action in the kidney. wikipedia.org

Classification within the Vaptan Drug Class

Current Research Landscape and Unaddressed Therapeutic Potentials

Initially developed by Sanofi, relcovaptan was investigated for several conditions, including Raynaud's syndrome, dysmenorrhea, and preterm labor. nih.govpatsnap.com Clinical trials showed initial positive results in these areas. researchgate.netnih.gov However, its development was discontinued. patsnap.compatsnap.com

More recently, research has uncovered a significant potential for relcovaptan in oncology, specifically in the context of castration-resistant prostate cancer (CRPC). nih.govacs.org Studies have shown that AVPR1a is a critical effector in CRPC and that its inhibition by relcovaptan can decrease cancer cell proliferation and reduce bone metastatic growth in preclinical models. nih.gov Research has demonstrated that blocking AVPR1a signaling with relcovaptan decreased the growth of castration-resistant tumors in mouse models. miami.edu In a preclinical xenograft model, relcovaptan was found to halt tumor growth. researchgate.net These findings suggest that AVPR1a is a promising therapeutic target for CRPC and that antagonists like relcovaptan could be repurposed for this indication. nih.govacs.orgmiami.edu

Furthermore, preclinical studies have explored the role of AVPR1a antagonists in neuropsychiatric disorders, given the receptor's involvement in anxiety and stress responses. patsnap.commdpi.com

Table 2: Investigated Therapeutic Areas for Relcovaptan

Therapeutic Area Research Findings Status
Raynaud's Syndrome Showed initial positive results in clinical trials. nih.gov Development Discontinued patsnap.com
Dysmenorrhea Showed initial positive results in clinical trials. nih.gov Development Discontinued patsnap.com
Preterm Labor Effectively reduced uterine contractions in a pilot trial. researchgate.net Development Discontinued researchgate.net
Castration-Resistant Prostate Cancer Preclinical studies showed inhibition of tumor growth and metastasis. nih.gov Potential for Repurposing nih.govmiami.edu
Neuropsychiatric Disorders Preclinical research suggests potential utility in anxiety and stress-related disorders. patsnap.commdpi.com Exploratory

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H27Cl2N3O7S B1679262 SR 49059 CAS No. 150375-75-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2R,3S)-5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27Cl2N3O7S/c1-39-23-12-10-17(15-24(23)40-2)41(37,38)33-21-11-9-16(29)14-19(21)28(36,18-6-3-4-7-20(18)30)25(33)27(35)32-13-5-8-22(32)26(31)34/h3-4,6-7,9-12,14-15,22,25,36H,5,8,13H2,1-2H3,(H2,31,34)/t22-,25-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBYCSRFKCEUSW-NAYZPBBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2C(C(C3=C2C=CC(=C3)Cl)(C4=CC=CC=C4Cl)O)C(=O)N5CCCC5C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2[C@H]([C@](C3=C2C=CC(=C3)Cl)(C4=CC=CC=C4Cl)O)C(=O)N5CCC[C@H]5C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27Cl2N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150375-75-0
Record name SR 49059
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150375-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Relcovaptan [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Relcovaptan
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URL https://www.drugbank.ca/drugs/DB13929
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RELCOVAPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1GL8G6G0O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Action

Vasopressin Receptor Subtypes and Their Physiological Roles

The actions of the neurohypophysial hormone arginine vasopressin (AVP) are mediated by three main G protein-coupled receptor (GPCR) subtypes: AVPR1a, AVPR1b, and AVPR2. indigobiosciences.comwikipedia.orgnih.gov These receptors exhibit distinct tissue distributions and physiological functions. indigobiosciences.comwikipedia.org

The AVPR1a receptor is predominantly found in vascular smooth muscle cells, hepatocytes, platelets, and various regions of the brain. indigobiosciences.comwikipedia.org Its activation is primarily coupled to Gαq/11 GTP binding proteins. indigobiosciences.com This coupling initiates the phospholipase C (PLC) signaling cascade, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgmcw.edu The subsequent increase in intracellular calcium levels is a key driver of many of the physiological responses mediated by AVPR1a, including vasoconstriction. wikipedia.orgindigobiosciences.com

In addition to the PLC pathway, evidence suggests that AVPR1a activation can also influence other signaling cascades. For instance, in castration-resistant prostate cancer (CRPC) cells, AVP-mediated AVPR1a signaling has been shown to activate the ERK/CREB pathway. nih.gov

Table 1: AVPR1a Receptor Overview

Feature Description
Receptor Type G protein-coupled receptor (GPCR)
Primary Ligand Arginine Vasopressin (AVP)
Primary Location Vascular smooth muscle, liver, platelets, brain indigobiosciences.comwikipedia.org
Signaling Pathway Primarily Gq/11, leading to Phospholipase C activation and increased intracellular calcium wikipedia.orgindigobiosciences.commcw.edu

| Physiological Roles | Vasoconstriction, glycogenolysis, social behavior modulation indigobiosciences.com |

While all three vasopressin receptors bind AVP, they differ significantly in their signaling mechanisms and primary physiological roles.

AVPR1b Receptors: Primarily located in the anterior pituitary, AVPR1b receptors also couple to Gq/11 proteins and the phospholipase C pathway. genecards.orgwikipedia.orguniprot.orgtandfonline.com Their main function is to mediate the release of adrenocorticotropic hormone (ACTH) in response to AVP. indigobiosciences.comwikipedia.org

AVPR2 Receptors: Concentrated in the collecting ducts of the kidneys, AVPR2 receptors are coupled to Gs proteins. tandfonline.comdroracle.ai Activation of AVPR2 stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. droracle.aifrontiersin.org This cascade is crucial for regulating water reabsorption by promoting the translocation of aquaporin-2 water channels to the cell membrane. droracle.aifrontiersin.orgdrugbank.com

Table 2: Comparison of Vasopressin Receptor Subtypes

Receptor Subtype Primary Location Primary Signaling Pathway Key Physiological Role
AVPR1a Vascular smooth muscle, liver, platelets, brain indigobiosciences.comwikipedia.org Gq/11 -> Phospholipase C -> ↑ Ca2+ wikipedia.orgindigobiosciences.commcw.edu Vasoconstriction, glycogenolysis indigobiosciences.com
AVPR1b Anterior pituitary indigobiosciences.comgenecards.org Gq/11 -> Phospholipase C -> ↑ Ca2+ genecards.orgwikipedia.orguniprot.org ACTH release indigobiosciences.comwikipedia.org

| AVPR2 | Kidney collecting ducts indigobiosciences.comdroracle.ai | Gs -> Adenylyl Cyclase -> ↑ cAMP tandfonline.comdroracle.aifrontiersin.org | Water reabsorption droracle.aifrontiersin.org |

AVPR1a Receptor Distribution and Signaling Pathways

Relcovaptan's Specificity and Affinity for AVPR1a

Relcovaptan is a selective antagonist for the AVPR1a receptor. ontosight.aiebi.ac.uk This selectivity is a key determinant of its pharmacological profile.

Relcovaptan functions by competitively binding to the AVPR1a receptor, thereby preventing the endogenous ligand, AVP, from activating it. nih.govfrontiersin.org The binding of a ligand to a receptor is not a static event but a dynamic process involving conformational changes in both the ligand and the receptor. nih.gov Relcovaptan's affinity for the AVPR1a receptor is high, with a reported Ki value of approximately 1.3 ± 0.2 nM. wikipedia.orgwikidoc.org This high affinity ensures effective blockade of AVP-mediated signaling at the AVPR1a receptor. The interaction between the ligand and receptor is influenced by various factors, including the flexibility of the ligand and the conformational state of the receptor. nih.gov

By blocking the AVPR1a receptor, Relcovaptan effectively inhibits the downstream signaling cascades normally initiated by AVP. The primary consequence of this antagonism is the prevention of the Gq/11-mediated activation of phospholipase C. nih.gov This, in turn, prevents the increase in intracellular calcium that leads to vasoconstriction and other AVPR1a-mediated physiological effects. nih.gov

In pathological contexts, such as certain cancers, Relcovaptan's antagonism of AVPR1a can have further implications. For example, in castration-resistant prostate cancer cells where AVP can stimulate pro-proliferative pathways like the ERK/CREB cascade via AVPR1a, Relcovaptan has been shown to block these mitogenic signals. nih.govnih.gov This highlights the potential for AVPR1a antagonists to interfere with disease progression by inhibiting specific signaling pathways. nih.gov

Ligand-Receptor Binding Dynamics

Pharmacochaperone Activity and Receptor Rescue

Beyond its role as a competitive antagonist, Relcovaptan has also demonstrated pharmacochaperone activity. Pharmacochaperones are small molecules that can enter cells and assist in the proper folding of misfolded proteins, thereby "rescuing" their function. meduniwien.ac.at

In the context of certain genetic diseases, mutations in GPCRs like the vasopressin receptors can lead to misfolding and retention of the receptor in the endoplasmic reticulum (ER). researchgate.net This prevents the receptor from reaching the cell surface where it can function. Cell-permeable antagonists like Relcovaptan can bind to these misfolded receptors within the ER, stabilize their conformation, and facilitate their transport to the cell membrane. mdpi.com

While Relcovaptan is a selective AVPR1a antagonist, it exhibits moderate affinity for the AVPR2 receptor and has been studied for its pharmacochaperone effects on V2R mutants. Studies have shown that Relcovaptan can promote the maturation and cell surface expression of some misfolded V2R mutants, which are associated with congenital nephrogenic diabetes insipidus. mdpi.comwikipedia.org Once at the cell surface, the rescued receptor can potentially be activated by the natural ligand, AVP, if the antagonist is displaced. mdpi.com This chaperone activity represents a distinct therapeutic mechanism from its primary antagonist function.

Mechanism of Misfolded Receptor Correction

Relcovaptan (also known as SR49059) functions as a pharmacological chaperone, a class of small, cell-permeable molecules that can correct the folding of misfolded proteins. frontiersin.orgnih.govnih.gov This mechanism is particularly relevant for certain genetic disorders caused by mutations in G protein-coupled receptors (GPCRs), such as the vasopressin V2 receptor (V2R). frontiersin.orgwikipedia.org In conditions like X-linked nephrogenic diabetes insipidus (NDI), specific mutations in the V2R gene lead to the production of a misfolded receptor protein. wikipedia.orgresearchgate.net

Normally, newly synthesized proteins are subject to a stringent quality control system within the endoplasmic reticulum (ER). frontiersin.orgnih.gov Misfolded proteins are retained in the ER, prevented from reaching their functional destination at the cell surface, and are ultimately targeted for degradation. frontiersin.org Relcovaptan can intervene in this process. As a membrane-permeable compound, it can enter the cell and bind with high specificity to the misfolded V2R, primarily within the ER. frontiersin.orgresearchgate.net

The binding of Relcovaptan to the mutant receptor serves as a molecular scaffold or template, stabilizing the protein and promoting a more native-like conformation. frontiersin.orgsci-hub.se This corrective folding allows the receptor-ligand complex to evade the ER's quality control scrutiny. researchgate.net By preventing the association of the abnormal receptor with inhibitory chaperones and subsequent degradation, Relcovaptan facilitates the proper maturation of the receptor. frontiersin.org This chaperone-like activity rescues the mutant protein from its otherwise certain intracellular retention and destruction. frontiersin.orgresearchgate.net

Table 1: Research Findings on Relcovaptan as a Pharmacological Chaperone

Finding Description Source(s)
Chaperone Class Classified as a pharmacological chaperone, or pharmacoperone. frontiersin.orgnih.govresearchgate.net
Target Receptor Primarily targets vasopressin receptors; rescues misfolded V2 receptor (V2R) mutants despite being a selective V1A antagonist with moderate V2R affinity. frontiersin.orgwikipedia.orgwikipedia.org
Cellular Site of Action As a cell-permeable molecule, it acts within the endoplasmic reticulum (ER) where protein folding occurs. frontiersin.orgresearchgate.net
Corrective Mechanism Binds to misfolded V2R mutants, stabilizing their conformation to bypass the ER quality control system. frontiersin.orgresearchgate.net
Therapeutic Application Investigated for its potential to rescue function in V2R mutants that cause X-linked nephrogenic diabetes insipidus (NDI). nih.govwikipedia.orgresearchgate.net

Implications for Receptor Trafficking and Membrane Localization

The primary consequence of Relcovaptan-mediated receptor correction is the restoration of normal anterograde trafficking from the ER to the Golgi apparatus and, ultimately, to the plasma membrane. frontiersin.org For V2 receptors, which are crucial for regulating water balance in the kidneys, the correct destination is the basolateral membrane of principal cells in the collecting duct. frontiersin.orgresearchgate.net

In the absence of a pharmacological chaperone like Relcovaptan, misfolded V2R mutants are trapped intracellularly and fail to traffic to the cell surface. frontiersin.orgresearchgate.net Research using cell models, such as Madin-Darby Canine Kidney (MDCK) cells stably transfected with V2R mutants, has demonstrated that treatment with Relcovaptan promotes the maturation and correct basolateral membrane localization of these receptors. frontiersin.orgresearchgate.net By rescuing the receptor from the ER, the compound enables it to move through the secretory pathway. frontiersin.org

This restored trafficking is critical for receptor function. Once the rescued V2R is correctly embedded in the plasma membrane, it can be accessed and activated by its natural ligand, arginine vasopressin (AVP). researchgate.net This allows for the initiation of the downstream signaling cascade that is absent when the receptor is misfolded and retained intracellularly. researchgate.netnih.gov Therefore, the implications of Relcovaptan's chaperone activity are profound: it effectively corrects the misrouting of mutant receptors, transforming a non-functional, intracellularly-retained protein into a functional, cell-surface receptor capable of responding to hormonal signals. wikipedia.orgresearchgate.net

Preclinical Research and Disease Modeling

In Vitro Studies: Cellular Models of Disease

In vitro investigations have shed light on Relcovaptan's direct impact on cellular behavior, particularly in prostate cancer cell lines.

Relcovaptan has demonstrated significant inhibitory effects on the proliferation and growth of various castration-resistant prostate cancer (CRPC) cell lines. Studies have shown that depletion of AVPR1A, the primary target of Relcovaptan, substantially decreased CRPC cell proliferation and anchorage-independent growth. wikidata.orgwikipedia.orgmims.com Conversely, the ectopic expression of AVPR1A in androgen-dependent prostate cancer cells was sufficient to confer castration resistance in vitro. wikidata.orgwikipedia.orgmims.com

Pharmacological antagonism of AVPR1A with Relcovaptan similarly inhibited CRPC cell proliferation. wikidata.orgnih.govnih.govmims.comwikipedia.org This inhibition is consistent with the observed decrease in cyclin A, a key cell cycle protein, following AVPR1A depletion or antagonism, suggesting an impact on the ERK/CREB signaling pathway which regulates cell proliferation. wikidata.orgwikipedia.org

Furthermore, in combination studies, suboptimal concentrations of Relcovaptan and Tolvaptan (B1682983), an AVPR2 antagonist, synergistically reduced CRPC cell proliferation in 22Rv1 and C4-2B cell lines. nih.gov This combined treatment significantly decreased cell proliferation and increased the percentage of dead cells compared to either treatment alone. nih.gov

Relcovaptan has also been shown to modulate the metastatic properties of CRPC cells by affecting their migration and invasion capabilities. Preclinical studies indicate that either genetic depletion of AVPR1A or its pharmacological antagonism with Relcovaptan effectively decreased the migratory and invasive potential of CRPC cells. wikipedia.orgmims.com This is further supported by findings that arginine vasopressin (AVP), the endogenous ligand for AVPR1A, stimulated CRPC cell migration and invasion, an effect that was subsequently blocked by Relcovaptan. guidetopharmacology.org

Investigations into Relcovaptan's influence on angiogenesis and apoptosis pathways reveal its multifaceted activity. The combination of Relcovaptan and Tolvaptan significantly increased the percentage of dead cells and enhanced caspase 3/7 activity in CRPC cells (22Rv1), indicating a synergistic induction of apoptosis. nih.gov While Tolvaptan alone has been linked to decreasing angiogenesis in other cancer types by reducing cell proliferation and increasing apoptosis, the direct impact of Relcovaptan as a single agent on angiogenesis pathways in CRPC models specifically is less detailed in the provided search results. wikipedia.org However, Relcovaptan has been observed to inhibit vasopressin-induced VEGF secretion, a key factor in angiogenesis, in the context of ovarian hyperstimulation syndrome, suggesting a potential broader influence on vascular processes. wikipedia.org

Modulation of Cell Migration and Invasion

In Vivo Studies: Animal Models of Pathophysiology

In vivo studies using animal models have provided crucial evidence for Relcovaptan's efficacy and pharmacodynamic effects in complex biological systems.

Relcovaptan has demonstrated efficacy in various preclinical mouse models of castration-resistant prostate cancer (CRPC). It significantly decreased tumor growth in models representing newly emergent castration-resistant disease, established CRPC in orthotopic xenografts, and late-stage bone metastasis following intratibial injection of CRPC cells. wikidata.orgwikipedia.orgmims.comnih.govnih.govmims.comwikipedia.orgguidetopharmacology.org While Relcovaptan effectively inhibited tumor growth, xenografts did not appear to regress in any of the three models when Relcovaptan was used as a monotherapy. wikidata.orgwikipedia.org

Beyond its direct anti-tumor effects, Relcovaptan also provided protection against cancer-induced bone disease and diminished the formation of bone lesions stimulated by metastatic CRPC in vivo. wikidata.orgwikipedia.orgmims.comwikipedia.orgguidetopharmacology.org This suggests a dual benefit in managing advanced prostate cancer.

In combination with Tolvaptan, dual antagonism of AVPR1A and AVPR2 significantly reduced CRPC tumor growth, tumor weight, circulating prostate-specific antigen (PSA), and CD31 (a marker for endothelial cells, often associated with angiogenesis) in xenograft models. nih.gov This combination also uniquely reduced PCNA levels, a marker of cell-cycle progression and proliferation. nih.gov

Relcovaptan functions as a selective antagonist of the arginine vasopressin receptor 1A (AVPR1A). wikidata.orgwikidata.orgcenmed.comnih.govmims.comwikipedia.org Its mechanism involves blocking the mitogenic signals typically triggered by the natural ligand, arginine vasopressin (AVP). nih.govmims.com Specifically, AVP activates the ERK and CREB signaling pathways in CRPC cells, which are known to promote cancer progression. wikidata.orgnih.gov Relcovaptan has been shown to effectively block the AVP-induced phosphorylation of both ERK and CREB. wikidata.org The observed decrease in cyclin A, a cell cycle regulator, upon AVPR1A depletion or antagonism, further supports the role of ERK/CREB signaling in CRPC cell proliferation and Relcovaptan's interruption of this pathway. wikidata.org Relcovaptan is also noted for its oral bioavailability in preclinical assessments. wikidata.orgwikidata.orgguidetopharmacology.org

Clinical Research and Therapeutic Applications

Biomarker Identification and Patient Stratification for Relcovaptan Therapy

The identification of reliable biomarkers and effective patient stratification strategies is crucial for optimizing the clinical efficacy of vasopressin V1a receptor antagonists like Relcovaptan. Biomarker-guided therapy represents a personalized medicine approach aimed at identifying patients most likely to benefit from such interventions. patsnap.com

Plasma levels of arginine vasopressin (AVP) and copeptin are being explored as potential biomarkers to stratify patients and monitor treatment responses for AVPR1A antagonists. patsnap.com Copeptin, the C-terminal portion of pro-vasopressin, is released in equimolar amounts with AVP, making it a valuable indicator of vasopressinergic system activity. nih.gov For instance, in patients with systemic sclerosis (SSc), copeptin concentrations were found to be significantly higher in those with digital ulcers and correlated with Raynaud's condition score, suggesting its utility in identifying SSc patients at risk of vascular complications. nih.gov This highlights the potential for such biomarkers in conditions where Relcovaptan, an AVPR1A antagonist, was initially considered. patsnap.comwikipedia.org

Patient stratification is fundamental in personalized medicine, enabling the identification of distinct patient subgroups based on their molecular and clinical characteristics. medrxiv.org Advanced techniques, including machine learning analysis of omics data, are increasingly employed in biomarker discovery studies for patient stratification. While many validated biomarker models have been developed for personalized oncology, their potential is expanding to other complex disorders, which could inform future approaches for compounds like Relcovaptan. nih.gov

Table 1: Potential Biomarkers for AVPR1A Antagonist Therapy

BiomarkerDescriptionRelevance to AVPR1A Antagonists
Arginine Vasopressin (AVP)Antidiuretic hormone, key ligand for vasopressin receptors.Direct measure of the system targeted by AVPR1A antagonists; higher levels may indicate patients more likely to respond to antagonism. patsnap.com
CopeptinC-terminal fragment of pro-vasopressin, released equimolarly with AVP.Stable surrogate biomarker for AVP activity; useful for patient stratification and monitoring treatment response. patsnap.comnih.gov

Challenges and Future Directions in Clinical Development

Despite promising early-phase data, the clinical development of Relcovaptan faced significant hurdles, leading to its discontinuation in certain regions. patsnap.com Generally, the clinical development of AVPR1A antagonists encounters several key challenges, including the need to achieve high receptor selectivity and specificity. Arginine vasopressin acts on multiple receptor subtypes (AVPR1A, AVPR1B, and AVPR2) across various tissues, making it critical to design compounds that exclusively target AVPR1A to minimize off-target effects. patsnap.com Furthermore, the differential expression of AVPR1A in peripheral tissues compared to the central nervous system (CNS) adds complexity to the development process. patsnap.com

Future research and development for AVPR1A antagonists, including insights gained from compounds like Relcovaptan, will likely leverage next-generation drug design, advanced delivery technologies, and combination therapy approaches. patsnap.com Biomarker-guided patient stratification is also expected to play a pivotal role in overcoming existing barriers and refining treatment paradigms. patsnap.com

A notable challenge that contributed to the termination of Relcovaptan's clinical trial for X-linked nephrogenic diabetes insipidus (XNDI) was its interference with the cytochrome P450 (CYP450) metabolic pathway. researchgate.netscholaris.ca Cytochrome P450 enzymes are a superfamily of enzymes that play a crucial role in the metabolism of a wide array of endogenous and exogenous compounds, including many drugs. nih.gov Interference with these enzymes can lead to altered drug pharmacokinetics, potentially resulting in sub-therapeutic levels or increased systemic exposure and toxicity of co-administered medications. This metabolic interaction proved to be a significant impediment to Relcovaptan's continued clinical progression. researchgate.netscholaris.ca

Relcovaptan was investigated for XNDI, a rare disease, highlighting the unique challenges associated with developing treatments for such conditions. researchgate.net Rare diseases collectively affect a substantial global population, yet clinical trials for these disorders often present inherent difficulties. nih.gov These challenges include small participant pools, which are further restricted by rigid inclusion and exclusion criteria, and an often incomplete understanding of genotype-phenotype relationships and natural history, which complicates the development of appropriate trial endpoints. nih.gov Additionally, sensitive, non-invasive biomarkers and clinical outcome measures to monitor treatment responses are frequently limited for many rare diseases. nih.gov

Traditional randomized controlled trials (RCTs), which typically fix the probability of assigning an experimental drug or control at 50% throughout the trial, are often not ideal for rare diseases due due to the impracticality of recruiting large sample sizes. nih.govappliedclinicaltrialsonline.com To address these constraints, several strategies are employed to optimize clinical trial design for rare diseases:

Table 2: Optimization Strategies for Rare Disease Clinical Trial Design

Challenge in Rare Disease TrialsOptimization StrategyDescription
Small Patient PopulationsAdaptive Trial Designs Utilize information from previous patients to adjust treatment allocation, favoring more effective treatments and maximizing successful outcomes. appliedclinicaltrialsonline.com
Disease HeterogeneityPatient Stratification & Selection Reduce heterogeneity by identifying subjects likely to experience poor outcomes or respond to treatment, ensuring a more homogenous study population. nih.gov
Recruitment & AccessBroad Networks & Decentralized Trials Maximize study access through multicenter and/or multinational trials, and employ decentralized clinical trial models to overcome geographical barriers. nih.govavalerehealth.com
Endpoint DevelopmentRethinking Endpoints & Natural History Data Identify or develop clinical outcome assessments that are highly relevant to the patient population, leveraging natural history data to inform endpoint development. nih.govvolv.global
Lengthy Development TimelinesIntegrated Trial Phases Combine traditional Phase II and III clinical trial stages into a single study design to accelerate drug approval for serious rare diseases lacking alternative treatments. nih.gov
Patient IdentificationCollaboration with Advocacy Groups Engage with patient advocacy groups and minority communities to identify and recruit patients, especially those undiagnosed. avalerehealth.com

These innovative approaches aim to enhance the feasibility, efficiency, and ethical considerations of clinical research for rare diseases, paving the way for the development of much-needed therapies.

Advanced Research Methodologies and Techniques

Receptor Binding Assays and Radioligand Studies

Receptor binding assays and radioligand studies are fundamental techniques used to quantify the affinity and selectivity of a compound for its target receptor. For Relcovaptan, these assays are pivotal in characterizing its interaction with the AVPR1a receptor. The principle involves incubating a known concentration of a radiolabeled ligand (radioligand) with receptor-containing membranes or cells, and then assessing the displacement of this radioligand by varying concentrations of the unlabeled test compound, such as Relcovaptan nih.govbiologists.com.

Common radioligands employed in AVPR1a research include iodinated vasopressin analogs, such as [¹²⁵I]-linearized vasopressin antagonist ([¹²⁵I]-LVA) or [¹²⁵I]Tyr-Phaa wikipedia.orgnih.gov. These radioligands bind specifically to the AVPR1a, allowing researchers to measure the binding characteristics of competing ligands. Competitive binding assays are used to determine the inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) of Relcovaptan, which reflect its binding affinity. For instance, Relcovaptan (SR-49059) has demonstrated a Ki value of 1.3 ± 0.2 nM for the AVPR1a receptor, indicating its high affinity for this target wikipedia.org. This high affinity underscores its potency as an AVPR1a antagonist.

Table 1: Binding Affinity of Relcovaptan for AVPR1a

CompoundReceptorKi (nM)Reference
RelcovaptanAVPR1a1.3 ± 0.2 wikipedia.org
AVPAVPR1a1.8 ± 0.4 wikipedia.org

Gene Expression Profiling and Proteomics in Response to Relcovaptan

Gene expression profiling and proteomics are powerful "omics" technologies that provide a global view of cellular responses to drug treatment at the transcriptomic (mRNA) and proteomic (protein) levels, respectively cd-genomics.comwikipedia.org. These techniques are instrumental in understanding the downstream effects of Relcovaptan's antagonism of AVPR1a.

Techniques such as RNA sequencing (RNA-seq) or microarrays are used for gene expression profiling, allowing the simultaneous measurement of the activity of thousands of genes wikipedia.org. Proteomics, often utilizing mass spectrometry (e.g., LC-MS/MS), identifies and quantifies proteins within a sample wikipedia.orgnih.gov. By comparing gene and protein expression profiles in cells or tissues treated with Relcovaptan versus untreated controls, researchers can identify specific genes or protein pathways whose expression is modulated.

For example, in research on castration-resistant prostate cancer (CRPC), gene expression profiling after the depletion of specific androgen receptor variants (AR-V7) or coactivators (VAV3) revealed that AVPR1A was the most commonly down-regulated gene researchgate.netnih.gov. Furthermore, analysis of publicly available human prostate cancer datasets indicated an increased copy number and elevated mRNA levels of AVPR1A in advanced prostate cancer researchgate.netnih.gov. Treatment of CRPC cells with arginine vasopressin (AVP), the natural ligand for AVPR1a, activated ERK and CREB signaling pathways, which are known to promote prostate cancer progression nih.govnih.gov. Importantly, Relcovaptan was shown to block this AVP-induced calcium release and subsequent ERK/CREB activation in CRPC cells, demonstrating its ability to interfere with these mitogenic signals at a functional level nih.gov.

Table 2: Impact of AVPR1A Modulation on Prostate Cancer Cell Markers

InterventionEffect on AVPR1A mRNAEffect on Cell ProliferationEffect on Cyclin A
Depletion of VAV3 or AR-V7 in CRPC cellsDown-regulatedDecreasedReduced
Ectopic expression of AVPR1A in PC cellsIncreasedConfers castration resistanceNot specified
Relcovaptan treatment in CRPC cellsNot directly specifiedDecreasedNot specified

Advanced Imaging Techniques for Receptor Visualization and In Vivo Efficacy Assessment

Advanced imaging techniques provide non-invasive or minimally invasive ways to visualize AVPR1a receptors in vivo and assess the efficacy of Relcovaptan in living systems. These methods offer spatial and temporal resolution, allowing researchers to track drug distribution, receptor occupancy, and physiological responses.

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are prominent molecular imaging modalities that use radiolabeled tracers to visualize and quantify receptors in various tissues, including the brain mdpi.combiorxiv.orgresearchgate.net. The development of specific radioligands for AVPR1a, such as [¹¹C]-labeled compounds, enables PET imaging to assess receptor distribution and occupancy by antagonists like Relcovaptan biorxiv.orgnih.gov. For instance, a novel V1a-targeted PET ligand, ¹¹CH₃-1, has been developed, demonstrating specific labeling of V1a receptors in mouse and prairie vole brains, and in peripheral organs like the liver, heart, pancreas, and spleen researchgate.netnih.gov.

Other imaging techniques, such as autoradiography and immunohistochemistry, are used for ex vivo visualization of receptor distribution in tissue sections nih.govbiologists.comnih.gov. While traditional methods like Computed Tomography (CT) and Magnetic Resonance Imaging (MRI) offer anatomical context, their integration with molecular imaging techniques like PET enhances their capability to evaluate therapeutic efficacy in vivo mdpi.com. Advanced fluorescence microscopy techniques, including super-resolution microscopy, can also be employed to study drug dynamics and receptor interactions at a subcellular level nih.gov. These imaging modalities contribute to understanding how Relcovaptan engages its target and influences biological processes in vivo.

Computational Modeling and In Silico Drug Design for AVPR1a Antagonists

Computational modeling, also known as in silico drug design or Computer-Aided Drug Design (CADD), plays a crucial role in the rational design and optimization of AVPR1a antagonists like Relcovaptan nih.govalliedacademies.orgwikipedia.org. These methods leverage computational algorithms to predict how a drug molecule will interact with its biological target, thereby accelerating the drug discovery process and reducing experimental costs nih.govalliedacademies.org.

Key techniques in CADD include:

Molecular Docking: Predicts the optimal orientation and binding pose of a small molecule (ligand) within the binding site of a target protein (receptor), estimating the binding affinity alliedacademies.orgalliedacademies.orgmdpi.com. This helps in identifying potential drug candidates that can bind with high affinity and specificity to AVPR1a.

Molecular Dynamics Simulations: Provides insights into the dynamic behavior of the ligand-receptor complex over time, revealing conformational changes and stability of the interaction alliedacademies.orgmdpi.com.

Pharmacophore Modeling: Identifies the essential steric and electronic features of a ligand required for optimal interaction with a specific biological target, which can then be used to design new compounds or screen databases for potential hits alliedacademies.orgalliedacademies.org.

Quantitative Structure-Activity Relationship (QSAR): Develops mathematical models that correlate the physicochemical properties of compounds with their biological activity, allowing for the prediction of activity for new, untested molecules and guiding structural modifications for improved potency and selectivity wikipedia.orgmdpi.com.

These in silico approaches enable researchers to virtually screen large libraries of compounds, prioritize promising candidates, and optimize their chemical structures to enhance binding affinity, selectivity for AVPR1a over other vasopressin receptor subtypes (AVPR1b, AVPR2, and oxytocin (B344502) receptor), and favorable pharmacokinetic properties wikipedia.orgmdpi.comwikidata.orgindigobiosciences.com.

CRISPR/Cas9 and Gene Editing Approaches in AVPR1a Research

CRISPR/Cas9 gene editing technology has revolutionized biological research by enabling precise and efficient modification of genomic DNA cancerworld.netoup.com. In the context of AVPR1a research, CRISPR/Cas9 offers powerful tools to investigate the receptor's function, its role in various physiological and pathological processes, and the effects of its modulation by antagonists like Relcovaptan.

Researchers can use CRISPR/Cas9 to:

Create AVPR1a Knockout Models: By disrupting the AVPR1a gene, scientists can generate cell lines or animal models (e.g., mice) lacking functional AVPR1a receptors researchgate.net. These models are invaluable for elucidating the physiological roles of AVPR1a and confirming the specificity of Relcovaptan's action by observing the absence of its effects in the knockout background. For instance, humanized AVPR1a BAC transgenic animals have been generated to study the expression patterns and functions of human AVPR1a, providing models for screening AVPR1a-targeting drugs biologists.com.

Introduce Specific Mutations: CRISPR/Cas9 can be used to introduce specific point mutations or small insertions/deletions within the AVPR1a gene to study the impact of these genetic changes on receptor expression, signaling, and interaction with ligands cancerworld.net.

Investigate Downstream Signaling Pathways: By combining CRISPR/Cas9 with gene expression profiling or proteomic analyses, researchers can systematically identify the cellular pathways and genes whose activity is dependent on AVPR1a signaling and how these are altered upon Relcovaptan treatment researchgate.netfrontiersin.org. For example, CRISPR/Cas9-based genetic screens can reveal cellular pathways required for specific cell surface recognition events, including those involving receptors researchgate.net.

The ability to precisely manipulate the AVPR1a gene using CRISPR/Cas9 provides a deeper understanding of the receptor's biology and its contribution to disease states, thereby informing the development and evaluation of AVPR1a-targeted therapeutics like Relcovaptan.

Conclusion and Future Perspectives

Summary of Relcovaptan's Academic Significance and Translational Impact

Relcovaptan has proven to be a valuable research tool, significantly advancing our understanding of the vasopressin system. Its high selectivity for the AVPR1a has allowed for the specific investigation of this receptor's function, distinguishing its effects from those mediated by V1b and V2 receptors. frontiersin.org Academically, Relcovaptan has been instrumental in elucidating the role of AVPR1a in uterine contractions, providing evidence for its potential as a tocolytic agent in preterm labor. patsnap.com

One of the most significant translational impacts of Relcovaptan has been in the field of oncology. Research has demonstrated that AVPR1a is overexpressed in castration-resistant prostate cancer (CRPC) and that its activation promotes tumor growth. nih.gov The use of Relcovaptan in preclinical models has shown that blocking AVPR1a signaling can inhibit the proliferation of CRPC cells and reduce tumor growth, including bone metastases. nih.gov These findings have opened a new avenue for the development of targeted therapies for advanced prostate cancer. miami.edu

Furthermore, clinical trials have explored the use of Relcovaptan for conditions such as Raynaud syndrome and dysmenorrhea, highlighting its potential therapeutic versatility. Although not all clinical development programs have progressed, the knowledge gained from these studies has been invaluable for the broader field of vasopressin receptor pharmacology.

Identification of Knowledge Gaps and Areas for Future Research

Despite the progress made with Relcovaptan, several knowledge gaps remain, presenting opportunities for future research.

Clinical Efficacy and Long-Term Outcomes: While initial studies in preterm labor were promising, they were often limited by small sample sizes. wikipedia.org There is a clear need for larger, well-designed randomized controlled trials to definitively establish the efficacy and safety of AVPR1a antagonists in this setting, with a focus on both maternal and neonatal long-term outcomes. wikipedia.org

Metabolic Profile and Drug Interactions: The termination of a clinical trial of Relcovaptan for X-linked nephrogenic diabetes insipidus due to interference with cytochrome P450 enzymes highlights a critical knowledge gap. nih.gov Further research is required to fully characterize the metabolic profile of Relcovaptan and other AVPR1a antagonists to anticipate and manage potential drug-drug interactions.

Therapeutic Potential in Preeclampsia: Studies in animal models of preeclampsia suggest that AVPR1a antagonism could be beneficial. patsnap.com Future research should investigate whether AVPR1a antagonists like Relcovaptan can reverse established preeclamptic phenotypes, not just prevent them. patsnap.com

Morbidity, Mortality, and Cost-Effectiveness: Key questions regarding the impact of long-term AVPR1a antagonism on morbidity and mortality in chronic conditions remain unanswered. patsnap.com Furthermore, the cost-effectiveness of these potential therapies will need to be thoroughly evaluated. patsnap.com

Central Nervous System Applications: While Relcovaptan has been used in animal models to study aggression, its ability to cross the blood-brain barrier and its potential in human neuropsychiatric disorders are not fully understood. mdpi.com

Potential for Next-Generation AVPR1a Antagonists

The development and study of Relcovaptan have paved the way for the emergence of next-generation AVPR1a antagonists. These newer compounds often exhibit improved pharmacological properties, such as enhanced selectivity, better central nervous system penetration, or different pharmacokinetic profiles.

CompoundKey FeaturesPotential Applications
SRX246 High selectivity for AVPR1a and ability to cross the blood-brain barrier. frontiersin.orgInvestigated for neuropsychiatric disorders, including anxiety and aggression. frontiersin.orgpatsnap.com
YM218 Potent and selective non-peptide AVPR1a antagonist. patsnap.commedchemexpress.comStudied for its potential role in preventing the progression of renal diseases. nih.govscite.ai
Balovaptan (RG7314) A triazolobenzodiazepine derivative with good CNS penetration. nih.govShowed initial promise in clinical trials for autism spectrum disorder. mdpi.com

The development of these next-generation antagonists has been informed by the challenges encountered with earlier compounds like Relcovaptan. patsnap.com For instance, achieving high receptor selectivity and specificity remains a significant hurdle to minimize off-target effects. patsnap.com The discontinuation of some AVPR1a antagonist development programs has provided valuable data that guides the design of newer, potentially more effective and safer molecules. patsnap.com

Broader Implications for Vasopressin System Pharmacology and Disease Management

The study of Relcovaptan and the subsequent development of other vaptans have had a profound impact on the understanding of vasopressin system pharmacology. It has become increasingly clear that the vasopressin system's influence extends far beyond its classical roles in regulating water balance and blood pressure.

The investigation of AVPR1a antagonists has highlighted the receptor's involvement in a diverse range of pathologies, including:

Cancer: The discovery of AVPR1a's role in promoting CRPC growth has opened up a new front in the fight against this disease. nih.gov

Neuropsychiatric Disorders: The exploration of CNS-penetrant AVPR1a antagonists for conditions like autism and anxiety underscores the importance of the vasopressin system in social behavior and mood regulation. mdpi.commdpi.com

Cardiovascular and Renal Diseases: The continued investigation of vaptans in heart failure and various kidney diseases demonstrates the ongoing relevance of targeting the vasopressin system in these conditions. medchemexpress.comahajournals.org

The development of selective antagonists for each vasopressin receptor subtype has provided researchers with powerful tools to dissect the specific contributions of each receptor to health and disease. This has led to a more nuanced understanding of the vasopressin system and has spurred the development of more targeted and potentially more effective therapeutic strategies. The journey that began with compounds like Relcovaptan continues to shape the future of pharmacology and the management of a wide array of human diseases.

Q & A

Q. What experimental models are commonly used to evaluate Relcovaptan’s antagonism of vasopressin V1a receptors?

Methodological Answer: In vitro assays using recombinant human V1a receptors (e.g., competitive binding assays with radiolabeled AVP) are standard for determining receptor selectivity and IC50 values . For in vivo studies, hyperstimulated rodent models (e.g., ovarian hyperstimulation syndrome (OHSS) in rats) are employed to assess VEGF-A suppression and ovarian weight changes, with peritoneal fluid analysis via ELISA .

Q. How do researchers distinguish Relcovaptan’s V1a antagonism from off-target effects on related receptors (e.g., V2, oxytocin receptors)?

Methodological Answer: Dose-response experiments in isolated cell lines (e.g., hTERT-C3 cells) co-expressing V1a, V2, and oxytocin receptors are critical. Specificity is confirmed by comparing IC50 values across receptors; for example, Relcovaptan’s IC50 for V1a (110–467 nM) is significantly lower than its affinity for V2 or oxytocin receptors under similar conditions .

Q. What biomarkers are routinely measured to assess Relcovaptan’s efficacy in preclinical studies?

Methodological Answer: Plasma cortisol and IL-6 levels are tracked via ELISA to evaluate stress response modulation . In OHSS models, VEGF-A concentrations in peritoneal fluid and ovarian weight are key endpoints, while uterine contraction studies in preterm labor models monitor contraction frequency via tocodynamometry .

Advanced Research Questions

Q. How can contradictory data on Relcovaptan’s pro-inflammatory effects (e.g., elevated IL-6) be reconciled with its therapeutic benefits in OHSS?

Methodological Answer: Context-dependent analysis is critical. While Relcovaptan increases IL-6 in heat-stressed models, this may reflect systemic stress amplification rather than direct drug effects. Controlled experiments comparing IL-6 trajectories in isolated tissues (e.g., ovaries) versus systemic circulation, paired with pathway inhibition (e.g., IL-6 receptor blockers), can clarify causality .

Q. What statistical approaches are recommended for analyzing Relcovaptan’s dose-dependent effects on social behavior in animal models?

Methodological Answer: Generalized linear mixed models (GLMMs) with fixed effects (e.g., dose, sex) and random effects (e.g., litter) are used to account for variability. For example, latency to social contact and plasma AVP levels are analyzed as responses, with post-hoc tests to isolate Relcovaptan’s reversal of stress-induced behavioral changes .

Q. How can multi-omics data be integrated to elucidate Relcovaptan’s mechanism in vascular smooth muscle modulation?

Methodological Answer: Transcriptomic profiling (RNA-seq) of vascular smooth muscle cells post-treatment identifies differentially expressed genes (e.g., VEGF, COL1A1). Integration with proteomic data (e.g., LC-MS/MS for VEGF-A) and pathway enrichment tools (e.g., DAVID, STRING) links molecular changes to functional outcomes like reduced ovarian weight .

Q. What experimental designs address the translational gap between Relcovaptan’s preclinical efficacy and limited clinical adoption?

Methodological Answer: Parallel studies in human ex vivo tissues (e.g., uterine strips from preterm labor patients) and animal models validate contraction inhibition. Blinded, placebo-controlled trials with crossover designs (e.g., 12 Relcovaptan vs. 6 placebo patients) ensure reproducibility, while pharmacokinetic profiling optimizes dosing intervals .

Data Analysis & Interpretation

Q. How should researchers interpret Relcovaptan’s biphasic effects on cytokine levels across different dehydration states?

Methodological Answer: Stratified analysis by hydration status (e.g., hydrated vs. heat-dehydrated cohorts) is essential. Pairwise comparisons (e.g., Tukey’s HSD) identify condition-specific effects, while meta-regression explores covariates like ambient temperature or cortisol baseline .

Q. What methods resolve variability in Relcovaptan’s IC50 values across cell lines (e.g., hTERT-C3 vs. recombinant systems)?

Methodological Answer: Normalizing receptor density (via flow cytometry) and controlling for assay conditions (e.g., buffer pH, incubation time) reduce variability. Cross-validation with orthogonal assays (e.g., calcium flux measurements) confirms potency .

Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility in Relcovaptan studies given its complex pharmacokinetics?

Methodological Answer: Detailed protocols for drug administration (e.g., oral gavage vs. intraperitoneal injection), vehicle controls (e.g., saline vs. DMSO), and batch-to-batch consistency checks (e.g., HPLC purity ≥97%) are mandatory. Open-access sharing of raw data (e.g., via Figshare) enhances transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.